6-Chloro-4-hydroxynicotinonitrile

Description

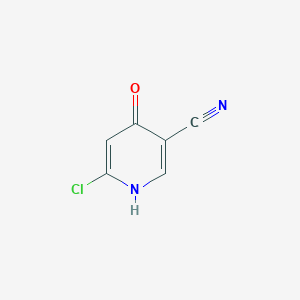

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3ClN2O |

|---|---|

Molecular Weight |

154.55 g/mol |

IUPAC Name |

6-chloro-4-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C6H3ClN2O/c7-6-1-5(10)4(2-8)3-9-6/h1,3H,(H,9,10) |

InChI Key |

VJECLMLHTDAGJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)C#N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 4 Hydroxynicotinonitrile and Its Analogs

Strategic De Novo Synthesis of Pyridine (B92270) Scaffolds

The construction of the pyridine ring from acyclic precursors offers a powerful approach to introduce desired substitution patterns from the outset. Multi-component reactions and various cyclization strategies are central to this approach.

Multi-component Reaction Approaches for Nicotinonitriles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.orgorganic-chemistry.org These reactions are advantageous for their atom economy, reduction of waste, and the ability to rapidly generate molecular diversity. nih.govfrontiersin.org

One of the most prominent MCRs for the synthesis of substituted pyridines is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov While this classically yields dihydropyridines, subsequent oxidation can provide the aromatic pyridine ring. The Thorpe-Ziegler reaction, a base-catalyzed self-condensation of aliphatic nitriles, can also be employed to form enamines, which are precursors to pyridine rings. wikipedia.orgnumberanalytics.comlscollege.ac.inbuchler-gmbh.comchem-station.com This intramolecular cyclization of dinitriles is particularly useful for forming cyclic ketones which can be precursors to annulated pyridines. wikipedia.orglscollege.ac.inbuchler-gmbh.comchem-station.com

More contemporary MCRs for the synthesis of nicotinonitrile derivatives often involve the condensation of a β-ketoenamine with an active methylene (B1212753) compound like malononitrile. For instance, the reaction of β-ketoenamides with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base can promote cyclocondensation to yield 4-hydroxypyridine (B47283) derivatives. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms dihydropyridine ring, requires subsequent oxidation. | nih.gov |

| Thorpe-Ziegler Reaction | Dinitrile | Base-catalyzed intramolecular condensation to form a cyclic β-enaminonitrile. | wikipedia.orgnumberanalytics.comlscollege.ac.inbuchler-gmbh.comchem-station.com |

| β-Ketoenamide Cyclocondensation | β-Ketoenamide, TMSOTf, Base | Yields 4-hydroxypyridine derivatives. | nih.gov |

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions provide a foundational strategy for constructing the pyridine ring. These methods often involve the condensation of 1,5-dicarbonyl compounds or their synthetic equivalents with an ammonia source to form the heterocyclic core. A variety of starting materials can be employed to generate the necessary acyclic precursors for cyclization.

A general and economical synthesis of pyrimidines, which shares principles with pyridine synthesis, involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.org This method demonstrates the feasibility of forming C-C and C-N bonds in a consecutive manner to build the heterocyclic ring. organic-chemistry.org Similarly, the cyclization of β-ketoenamides, formed from the N-acylation of β-ketoenamines, can be promoted to form 4-hydroxypyridine derivatives. nih.gov The synthesis of cyclic amines, including piperidines which can be oxidized to pyridines, can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. organic-chemistry.org

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these cyclization reactions. For example, the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be efficiently achieved under microwave irradiation. organic-chemistry.org Furthermore, iminyl radical cyclizations, promoted by microwave irradiation, offer a route to functionalized pyrrolines, which can be seen as precursors or analogs to substituted pyridines. figshare.com

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Ketones, Nitriles | CuCl₂, NaOH, 120 °C | Substituted Pyrimidines (related to pyridines) | organic-chemistry.org |

| β-Ketoenamides | TMSOTf, Hünig's base | 4-Hydroxypyridine derivatives | nih.gov |

| Primary Amines, Diols | Cp*Ir complex | Cyclic Amines (piperidines) | organic-chemistry.org |

| Alkyl Dihalides, Primary Amines | Microwave, aqueous alkali | Nitrogen-containing heterocycles | organic-chemistry.org |

Functional Group Interconversion Pathways towards 6-Chloro-4-hydroxynicotinonitrile

Once a substituted pyridine scaffold is in hand, the target molecule can be accessed through a series of functional group interconversions. The introduction of chlorine, hydroxyl, and nitrile groups requires specific and often regioselective chemical transformations.

Introduction of Chlorine Substituents onto Pyridine Rings

The chlorination of hydroxypyridines is a common and effective method for introducing a chlorine atom onto the pyridine ring. A widely used reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent itself. nih.govnih.govresearchgate.netresearchgate.net The reaction of hydroxypyrimidines and hydroxypyridines with POCl₃ is a well-established procedure. nih.govresearchgate.netresearchgate.net A solvent-free approach using an equimolar amount of POCl₃ in a sealed reactor at high temperatures has been developed for large-scale preparations. nih.govresearchgate.net This method is applicable to a variety of hydroxy-N-heterocycles. nih.govresearchgate.net

For example, the chlorination of 2-hydroxypyridines can be achieved by heating the substrate with one equivalent of POCl₃ at 140 °C for 2 hours in a sealed reactor, with the pyridine substrate itself acting as the base. nih.gov

| Substrate | Reagent | Conditions | Key Feature | Reference |

| Hydroxypyridines | POCl₃ | Sealed reactor, 140-160 °C, 2h | Solvent-free, equimolar reagent | nih.govresearchgate.net |

| 2-Hydroxypyridines | POCl₃ (1 equiv.) | Sealed reactor, 140 °C, 2h | Substrate acts as base | nih.gov |

| Dihydroxy-indeno[1,2-b]pyrroles | POCl₃, DMF | N/A | Deoxygenation and chlorination | nih.gov |

Hydroxyl Group Introduction and Manipulation Strategies

The introduction of a hydroxyl group at the C4-position of a pyridine ring can be accomplished through several synthetic routes. One common method is through a nucleophilic aromatic substitution (SNA) reaction, where a suitable leaving group, such as a chlorine atom, is displaced by a hydroxide (B78521) source. youtube.compressbooks.pubmasterorganicchemistry.comlibretexts.org For this reaction to be effective, the pyridine ring typically needs to be activated by electron-withdrawing groups. pressbooks.publibretexts.org

Alternatively, a 4-aminopyridine (B3432731) can be converted to a 4-hydroxypyridine via a Sandmeyer-type reaction. wikipedia.org This involves the diazotization of the amino group with a nitrite (B80452) source in an acidic medium, followed by hydrolysis of the resulting diazonium salt. wikipedia.org

A synthesis of 6-chloro-3-hydroxypyridazine, a related N-heterocycle, has been reported, indicating the feasibility of having both chloro and hydroxyl substituents on a six-membered heteroaromatic ring. sigmaaldrich.com

| Strategy | Starting Material | Reagents | Key Intermediate | Reference |

| Nucleophilic Aromatic Substitution | 4-Chloropyridine derivative | NaOH, heat | Meisenheimer complex | youtube.compressbooks.pubmasterorganicchemistry.comlibretexts.org |

| Sandmeyer-type Reaction | 4-Aminopyridine derivative | NaNO₂, H₂SO₄, then H₂O | Diazonium salt | wikipedia.org |

Nitrile Group Installation Techniques

The installation of a nitrile group onto the pyridine ring can be achieved through various methods, with the Sandmeyer reaction being a classical and powerful tool. wikipedia.orgorganic-chemistry.orgyork.ac.ukrsc.org This reaction involves the conversion of an amino group into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgorganic-chemistry.orgyork.ac.ukrsc.org This method is particularly valuable as it allows for the introduction of a cyano group in substitution patterns that are not easily accessible through direct substitution methods. organic-chemistry.org

Another approach is the catalytic cyanation of aryl halides. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile (B52724) as the cyanide source has been developed as a non-toxic alternative to traditional methods. rsc.org Palladium-catalyzed cyanation of aryl halides with potassium ferrocyanide (K₄[Fe(CN)₆]) is another effective method. google.com

| Method | Starting Material | Reagents | Key Features | Reference |

| Sandmeyer Reaction | Aminopyridine | NaNO₂, acid, then CuCN | Diazonium salt intermediate, versatile | wikipedia.orgorganic-chemistry.orgyork.ac.ukrsc.org |

| Nickel-Catalyzed Cyanation | Aryl halide/triflate | Ni(MeCN)₆₂, ligand, reductant | Uses acetonitrile as a non-toxic cyanide source | rsc.org |

| Palladium-Catalyzed Cyanation | Aryl halide | Pd catalyst, K₄[Fe(CN)₆] | Uses a less toxic cyanide source | google.com |

Reactivity and Derivatization Pathways of 6 Chloro 4 Hydroxynicotinonitrile

Pyridine (B92270) Ring Functionalization and Substitution Chemistry

The reactivity of the pyridine nucleus in 6-Chloro-4-hydroxynicotinonitrile is a critical aspect of its chemistry, offering pathways for further functionalization. The electronic properties of the substituents largely govern the feasibility and regiochemistry of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Nucleus

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for electron-poor aromatic systems like the one in this compound. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

The pyridine ring of this compound possesses two potential sites for nucleophilic attack where a leaving group is present: the C-4 position bearing the hydroxyl group and the C-6 position bearing the chloro group. The regioselectivity of nucleophilic substitution is highly dependent on the reaction conditions and the nature of the incoming nucleophile.

In many instances, the chlorine atom at the C-6 position is the more facile leaving group compared to the hydroxyl group at C-4. This is particularly true when the reaction is carried out under neutral or acidic conditions where the hydroxyl group is not deprotonated. However, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species, which can influence the reactivity.

For instance, in reactions with amines, the substitution of the C-6 chloro group is a common pathway to synthesize 6-amino-4-hydroxynicotinonitrile (B14908021) derivatives. The general reaction is depicted below:

A general representation of the nucleophilic aromatic substitution at the C-6 position of this compound with an amine.

A general representation of the nucleophilic aromatic substitution at the C-6 position of this compound with an amine.The chloro and hydroxyl substituents have a profound influence on the SNAr reactivity of the nicotinonitrile ring. The chlorine atom at the C-6 position acts as a good leaving group and an electron-withdrawing group, which activates the ring towards nucleophilic attack. The electron-withdrawing nature of the chlorine atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

The relative reactivity of different halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally considered to be challenging. libretexts.orgnih.gov The pyridine nitrogen atom is basic and can be protonated or coordinate to a Lewis acid catalyst, which are often required for EAS reactions. masterorganicchemistry.com This results in the formation of a pyridinium (B92312) species, which is highly electron-deficient and strongly deactivated towards electrophilic attack.

Furthermore, the presence of two electron-withdrawing groups, the chloro and cyano substituents, further deactivates the ring. If an electrophilic substitution reaction were to occur, it would be expected to take place at the C-5 position, which is the least deactivated position in the ring. However, forcing conditions would likely be required, and yields are expected to be low.

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C-4 position of this compound is a versatile functional handle that can be readily derivatized through various chemical transformations.

O-Alkylation and O-Acylation Reactions

O-alkylation and O-acylation are common and important reactions for modifying the hydroxyl group of this compound. These reactions allow for the introduction of a wide variety of substituents, leading to the synthesis of diverse libraries of compounds with potentially altered biological activities.

O-Alkylation involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent.

| Reagent | Base | Solvent | Product |

| Alkyl Halide (R-X) | K2CO3, NaH, etc. | DMF, Acetonitrile (B52724), etc. | 6-Chloro-4-(alkoxy)nicotinonitrile |

O-Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base or an acid catalyst. nih.gov This reaction leads to the formation of an ester.

| Reagent | Catalyst/Base | Solvent | Product |

| Acyl Chloride (R-COCl) | Pyridine, DMAP, etc. | Dichloromethane, etc. | 6-Chloro-4-(acyloxy)nicotinonitrile |

| Acid Anhydride ((RCO)2O) | Acid catalyst (e.g., H2SO4) | - | 6-Chloro-4-(acyloxy)nicotinonitrile |

These reactions provide a straightforward means to modify the properties of this compound, such as its solubility, lipophilicity, and biological activity. The choice of alkylating or acylating agent allows for fine-tuning of the molecular structure to achieve desired characteristics.

Conversion of Hydroxyl to Halogen (e.g., Chlorination)

The transformation of the hydroxyl group into a halogen, particularly chlorine, is a pivotal step in expanding the synthetic utility of this compound. This conversion transforms the hydroxyl group into a better leaving group, facilitating subsequent nucleophilic substitution reactions. Common reagents for this chlorination include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov The reaction typically proceeds by activation of the hydroxyl group by the chlorinating agent, followed by nucleophilic attack of a chloride ion. For instance, the chlorination of similar 4-hydroxypyridine (B47283) derivatives is often achieved by heating with POCl₃, sometimes in the presence of a base or a phase-transfer catalyst to enhance reactivity. nih.gov

A general representation of this transformation is shown below:

Scheme 1: General Chlorination of 4-Hydroxypyridine Moiety

In this reaction, the 4-hydroxyl group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride.

Strategies for Enhancing Hydroxyl Group as a Leaving Group

Beyond direct conversion to a halogen, the leaving group ability of the hydroxyl group can be enhanced through other derivatization strategies. One common approach is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. libretexts.org The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Another strategy involves the activation of the hydroxyl group through the formation of a pyridinium salt. libretexts.org This can be achieved by reacting the alcohol with a reagent like thionyl chloride in the presence of pyridine, which forms a reactive intermediate that is susceptible to nucleophilic attack.

Reactivity of the Chlorine Atom

The chlorine atom at the 6-position of the pyridine ring is susceptible to a variety of transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles. The reactivity of the 6-position towards nucleophilic attack is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nitrile group can activate the ring towards nucleophilic aromatic substitution (SNAr).

In a study on the reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, a compound with a similar substitution pattern, the chloro group was successfully displaced by nucleophiles such as hydrazine (B178648) hydrate (B1144303) and sodium azide (B81097). qu.edu.qa These reactions typically proceed by nucleophilic attack at the carbon bearing the chlorine atom, followed by the departure of the chloride ion. The reaction conditions often involve heating the substrate with the nucleophile in a suitable solvent.

| Nucleophile | Product Type | Reference |

| Hydrazine Hydrate | Hydrazino derivative | qu.edu.qa |

| Sodium Azide | Tetrazolopyridine derivative | qu.edu.qa |

| Amines | Amino-substituted derivative | researchgate.net |

| Thiophenols | Thioether derivative | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as a handle for such transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the pyridine ring and an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orgpsu.edu This reaction is catalyzed by a palladium complex and requires a base. The reaction is highly versatile and tolerates a wide range of functional groups. For instance, the Suzuki coupling of 6-chloropurines with arylboronic acids has been successfully demonstrated. nih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.org Copper-free Sonogashira couplings have also been developed. rsc.orgwikipedia.org The reaction is valuable for the synthesis of arylalkynes and has been applied to various chloro-substituted heterocycles. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orglibretexts.org This reaction provides a direct method for the synthesis of amino-substituted pyridines from this compound. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. nih.gov The choice of ligand is crucial for the success of the reaction and can influence the scope of the amine coupling partner. libretexts.org

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

| Suzuki | Boronic acid/ester | C-C | Pd catalyst, base | wikipedia.orgtcnj.edu |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base | organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, base | libretexts.orglibretexts.org |

Halogen-Metal Exchange and Subsequent Reactions

Halogen-metal exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then be reacted with various electrophiles. libretexts.org The chlorine atom of this compound can undergo exchange with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a lithiated pyridine species. mdpi.com This organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce new functional groups onto the pyridine ring. The success of this reaction often depends on the stability of the organolithium intermediate and the reaction temperature. mdpi.com

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Common reactions of the nitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This reaction proceeds through an amide intermediate.

Reduction: The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Addition of Grignard Reagents: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings. For example, it can react with ambiphilic reagents to form selenazolium or selenadiazolium salts.

The reactivity of the nitrile group in this compound can be influenced by the electronic nature of the pyridine ring and the other substituents.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is a fundamental reaction in organic chemistry, converting the cyano group into a carboxyl or carboxamide function, respectively.

The hydrolysis typically proceeds in a stepwise manner, with the nitrile first converting to an amide intermediate, which can then be further hydrolyzed to the carboxylic acid. The reaction conditions can be tuned to favor the formation of either the amide or the carboxylic acid. For instance, milder conditions or controlled reaction times can often be used to isolate the amide, while more forcing conditions (e.g., higher temperatures, stronger acids or bases) will drive the reaction to the carboxylic acid. A patent describing the hydrolysis of a similar nicotinic acid derivative suggests that such transformations are feasible, typically carried out in water or a solvent mixture containing water at temperatures ranging from 0 to 150 °C for a duration of 0.1 to 24 hours. google.com

Table 1: Hydrolysis Products of this compound

| Starting Material | Product | Functional Group Transformation |

| This compound | 6-Chloro-4-hydroxynicotinamide | Nitrile to Amide |

| This compound | 6-Chloro-4-hydroxynicotinic acid | Nitrile to Carboxylic Acid |

The resulting products, 6-chloro-4-hydroxynicotinamide and 6-chloro-4-hydroxynicotinic acid, are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the carboxylic acid or amide group allows for a wide range of further chemical modifications.

Reduction to Amines

The nitrile group in this compound can be readily reduced to a primary amine, specifically an aminomethyl group. This transformation is a valuable method for introducing a reactive amino group into the pyridine ring system. A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). nih.govznaturforsch.com

Table 2: Reduction Product of this compound

| Starting Material | Reagent | Product | Functional Group Transformation |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (6-Chloro-4-hydroxy-3-pyridinyl)methanamine | Nitrile to Primary Amine |

The product, (6-chloro-4-hydroxy-3-pyridinyl)methanamine, contains a nucleophilic primary amine that can participate in a variety of subsequent reactions, such as acylation, alkylation, and the formation of Schiff bases, making it a key intermediate for the synthesis of diverse nitrogen-containing compounds.

Cyclization Reactions involving the Nitrile Moiety

The nitrile group of this compound, in conjunction with the adjacent chloro and hydroxyl substituents on the pyridine ring, provides a scaffold for various cyclization reactions to form fused heterocyclic systems. A particularly important reaction is the condensation with hydrazine or its derivatives to form pyrazolo[3,4-b]pyridine structures.

Research on the reactivity of similar 2-chloronicotinonitriles has shown that they readily react with hydrazine hydrate to yield the corresponding 3-aminopyrazolo[3,4-b]pyridine derivatives. qu.edu.qa In the case of this compound, the reaction with hydrazine would be expected to proceed via nucleophilic attack of the hydrazine at the C2 position of the pyridine ring (activated by the electron-withdrawing nitrile group), followed by intramolecular cyclization involving the nitrile group to form the pyrazole (B372694) ring. This type of reaction leads to the formation of a 3-amino-1H-pyrazolo[3,4-b]pyridin-4-ol scaffold. The synthesis of related pyrazolo[3,4-b]pyridines is a well-established area of research, highlighting the utility of this synthetic route. nih.govnih.gov

Table 3: Cyclization Product of this compound with Hydrazine

| Starting Material | Reagent | Product | Heterocyclic System Formed |

| This compound | Hydrazine (N₂H₄) | 3-Amino-6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol | Pyrazolo[3,4-b]pyridine |

The resulting 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The amino group at the 3-position can be further functionalized to generate libraries of compounds for drug discovery programs.

Role As a Synthetic Intermediate in Complex Heterocyclic Architectures

Precursor for Multifunctional Pyridine (B92270) Derivatives

While its role in the direct construction of the aforementioned fused systems is not clearly documented, 6-Chloro-4-hydroxynicotinonitrile remains a valuable precursor for a variety of other multifunctional pyridine derivatives. The individual functional groups can be selectively modified to introduce new chemical entities. For example, the hydroxyl group can be alkylated to form ether derivatives, such as 6-Chloro-4-methoxynicotinonitrile. americanelements.com The chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. These transformations yield a range of substituted pyridine compounds that can be used in further synthetic applications or for biological screening.

Mechanistic Investigations of Reactions Involving 6 Chloro 4 Hydroxynicotinonitrile

Elucidation of Reaction Mechanisms for Functional Group Transformations

There is currently no available research detailing the mechanistic pathways for functional group transformations of 6-Chloro-4-hydroxynicotinonitrile. Scientific investigation into how the chloro, hydroxyl, and cyano groups on the pyridine (B92270) ring react under various conditions is necessary to elucidate these mechanisms. Such studies would typically involve:

Kinetic Analysis: Determining the rate of reaction under varying concentrations of reactants, temperatures, and catalysts to understand the reaction order and activation energy.

Intermediate Trapping: Utilizing specific reagents to capture and identify transient intermediates, thereby providing evidence for a proposed reaction pathway.

Isotopic Labeling: Replacing specific atoms with their isotopes (e.g., ¹³C or ¹⁸O) to track their movement throughout the reaction, offering insight into bond-breaking and bond-forming steps.

Computational Modeling: Employing quantum chemical calculations to model the reaction pathway, predict transition state geometries, and calculate activation barriers, which can corroborate experimental findings.

Without experimental data, any discussion of reaction mechanisms for this specific compound would be purely speculative and not based on established scientific findings.

Stereochemical Aspects of Derivatization Reactions

Information regarding the stereochemical outcomes of derivatization reactions of this compound is not present in the current body of scientific literature. The stereochemistry of reactions involving this molecule would be of interest if, for example, a chiral center is introduced during derivatization or if the existing planar structure influences the stereoselective approach of reagents.

Key areas of investigation would include:

Diastereoselectivity: In cases where a new stereocenter is formed in a molecule that already contains one, the relative configuration of the new center would be of interest.

Enantioselectivity: If a chiral catalyst or reagent is used to introduce a new chiral center, the preference for the formation of one enantiomer over the other would be a critical aspect to study.

Atropisomerism: Given the substituted pyridine ring, the potential for hindered rotation around a single bond leading to stable, separable atropisomers could be an area of stereochemical investigation, depending on the nature of the derivatives being synthesized.

As no published studies are available, no data tables or detailed research findings on the stereochemical aspects of this compound derivatization can be presented.

Computational Chemistry and Spectroscopic Characterization

Application of Computational Chemistry for Structural and Electronic Analysis

Computational chemistry serves as a powerful tool for the in-depth analysis of the structural and electronic properties of 6-Chloro-4-hydroxynicotinonitrile. Through the use of sophisticated software and theoretical models, it is possible to predict and understand the molecule's behavior at a quantum level.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. nanobioletters.com These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of chemical reactivity and kinetic stability. nih.gov

For instance, a smaller HOMO-LUMO energy gap suggests a higher propensity for the molecule to undergo chemical reactions. nih.gov In related heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been effectively used to determine these parameters. nih.gov The distribution of HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich hydroxypyridine ring, while the LUMO may be distributed over the electron-withdrawing nitrile group and the pyridine (B92270) ring.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.7 eV | Correlates with the chemical reactivity and kinetic stability. |

Note: The values in this table are predictive and based on DFT calculations of analogous heterocyclic compounds.

Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nanobioletters.com DFT calculations can provide theoretical vibrational frequencies corresponding to the infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending of particular bonds within the this compound molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C can be calculated. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of complex experimental NMR spectra and confirm the molecular structure.

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of this compound is accomplished through a combination of advanced spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C≡N stretch of the nitrile group should appear as a sharp, medium-intensity peak around 2230-2210 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. The proton of the hydroxyl group (O-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons on the pyridine ring would give rise to signals in the aromatic region (typically δ 7.0-8.5 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 110-120 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the hydroxyl group appearing at a higher chemical shift (downfield) and the carbon attached to the chlorine atom also being influenced.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peak/Signal | Functional Group/Structural Feature |

| IR Spectroscopy | 3400-3200 cm⁻¹ (broad) | O-H stretch |

| 2230-2210 cm⁻¹ (sharp) | C≡N stretch | |

| >3000 cm⁻¹ | Aromatic C-H stretch | |

| 1600-1400 cm⁻¹ | C=C and C=N stretch (pyridine ring) | |

| <800 cm⁻¹ | C-Cl stretch | |

| ¹H NMR | δ 7.0-8.5 ppm | Aromatic protons |

| Broad singlet (variable) | O-H proton | |

| ¹³C NMR | δ 110-120 ppm | Nitrile carbon (C≡N) |

| δ 120-160 ppm | Pyridine ring carbons | |

| Mass Spectrometry | Molecular ion peak (M⁺) | Molecular weight |

| M+2 peak (~33% intensity of M⁺) | Presence of one chlorine atom |

Note: The values in this table are predictive and based on the analysis of functional groups and data from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.